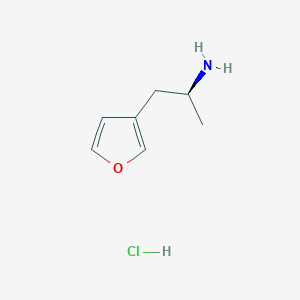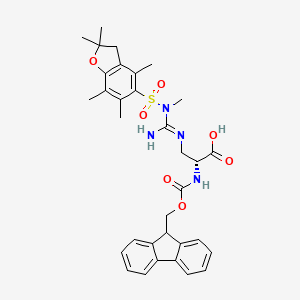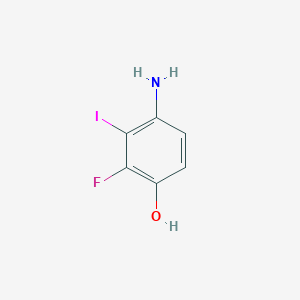
4-Amino-2-fluoro-3-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoro-3-iodophenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of amino, fluoro, and iodo substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoro-3-iodophenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-3-iodonitrobenzene is reacted with an amine under specific conditions to introduce the amino group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoro-3-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The halogen atoms (fluoro and iodo) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2-fluoro-3-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential applications in drug development due to its unique chemical properties. It may serve as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Amino-2-fluoro-3-iodophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-fluorophenol: Lacks the iodine substituent, which may affect its reactivity and applications.
4-Amino-3-iodophenol: Lacks the fluorine substituent, which can influence its chemical properties.
2-Fluoro-3-iodophenol: Lacks the amino group, which is crucial for certain biological interactions.
Uniqueness
4-Amino-2-fluoro-3-iodophenol is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C6H5FINO |
|---|---|
Poids moléculaire |
253.01 g/mol |
Nom IUPAC |
4-amino-2-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H,9H2 |
Clé InChI |
VBSFLZGGKIMAPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


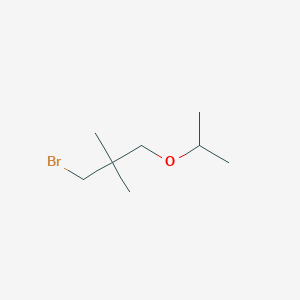
![2,5-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146928.png)

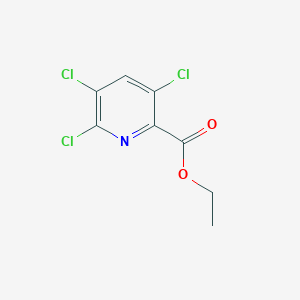

![[1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
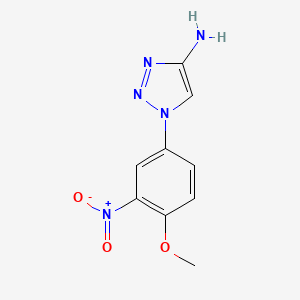
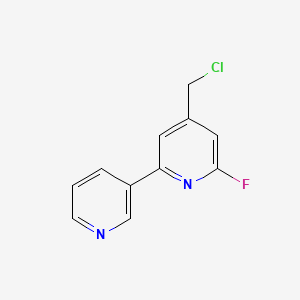

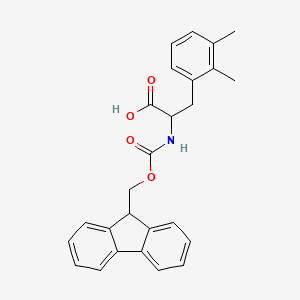
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147001.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
